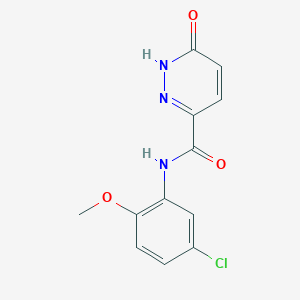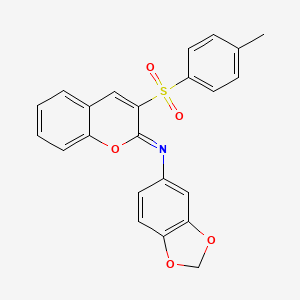
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-yloxy)benzamide, otherwise known as N-CBTB, is a novel synthetic compound that has been used in a variety of scientific research applications. It is a type of amide that is composed of a benzothiophene core, a cyano group, and a propan-2-yloxy group. N-CBTB has been studied for its potential to act as an inhibitor of the enzyme, cyclooxygenase-2 (COX-2). Inhibiting COX-2 has been shown to have a variety of biochemical and physiological effects, which have been explored in numerous laboratory experiments. In Finally, potential future directions for research involving N-CBTB will be explored.
科学的研究の応用
N-CBTB has been studied for its potential to act as an inhibitor of the enzyme, cyclooxygenase-2 (N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-yloxy)benzamide). N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-yloxy)benzamide is an enzyme that is involved in the production of inflammatory molecules known as prostaglandins. Inhibiting N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-yloxy)benzamide has been studied for its potential to reduce inflammation, as well as its potential to act as an analgesic. Additionally, N-CBTB has been studied for its potential to act as an inhibitor of the enzyme, 5-lipoxygenase (5-LOX). 5-LOX is an enzyme involved in the production of leukotrienes, which are inflammatory molecules that are involved in allergic reactions. Inhibiting 5-LOX has been studied for its potential to reduce inflammation and allergic responses.
作用機序
N-CBTB is believed to act as an inhibitor of both N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-yloxy)benzamide and 5-LOX through competitive inhibition. This means that it binds to the active site of the enzyme, preventing the enzyme from binding to its natural substrate. This results in a decrease in the production of inflammatory molecules, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
The inhibition of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-yloxy)benzamide and 5-LOX by N-CBTB has been studied for its potential to reduce inflammation and allergic responses. Studies have shown that N-CBTB can reduce the production of inflammatory molecules, such as prostaglandins and leukotrienes, which can result in a decrease in inflammation and allergic reactions. Additionally, N-CBTB has been studied for its potential to act as an analgesic, as it has been shown to reduce pain and discomfort associated with inflammation.
実験室実験の利点と制限
N-CBTB has been shown to be a potent inhibitor of both N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-yloxy)benzamide and 5-LOX, making it a useful tool for laboratory experiments. Additionally, N-CBTB is relatively easy to synthesize, making it readily available for laboratory use. However, N-CBTB is not as potent as some other inhibitors, such as non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, N-CBTB is not as selective as some other inhibitors, meaning that it can also inhibit other enzymes, which can lead to unwanted side effects.
将来の方向性
There are numerous potential future directions for research involving N-CBTB. For example, further research could be conducted to explore the potential of N-CBTB to act as an inhibitor of other enzymes, such as phospholipase A2 and xanthine oxidase. Additionally, further research could be conducted to explore the potential of N-CBTB to act as an analgesic and anti-inflammatory agent. Finally, further research could be conducted to explore the potential of N-CBTB to act as an inhibitor of cancer cell growth and metastasis.
合成法
N-CBTB is synthesized through a multi-step process. The first step involves the reaction of benzothiophene-2-carboxylic acid with a cyano group, which results in the formation of a cyano-substituted benzothiophene-2-carboxylic acid. This is then reacted with a propan-2-yloxy group, resulting in the formation of N-CBTB.
特性
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-12(2)23-14-9-7-13(8-10-14)18(22)21-19-16(11-20)15-5-3-4-6-17(15)24-19/h7-10,12H,3-6H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNIFRYABMSKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-yloxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6431468.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431481.png)
![4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B6431485.png)
![2-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide](/img/structure/B6431486.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(2,2-dimethylpropyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6431497.png)

![N-[(furan-2-yl)methyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6431511.png)
![methyl 3-(5-{[2-(4-ethylpiperazin-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6431512.png)
![4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6431514.png)
![(E)-N-[(5-nitrothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B6431517.png)
![ethyl 2-{[(3Z)-2-carbamoyl-3H-benzo[f]chromen-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6431519.png)
![(2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B6431522.png)